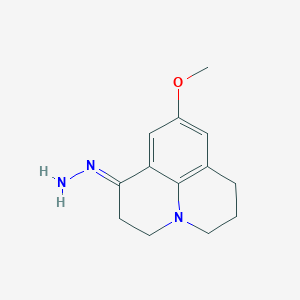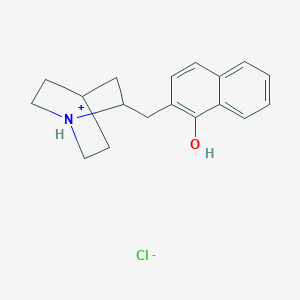
Gluconapoleiferin
説明
Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid . It consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . The molecule contains a total of 46 bonds, including 25 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, 1 ether (aliphatic), 1 sulfide, and 1 sulfuric (thio-/dithio-) acid .
Synthesis Analysis
This compound is a type of glucosinolate, a class of secondary metabolites found in Brassicaceae plants . Glucosinolates are synthesized from amino acids and have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain . The synthesis of glucosinolates like this compound involves complex enzymatic processes .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO10S2 . It has a molecular weight of 403.426 Da . The IUPAC name is {[(E)-(3-hydroxy-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}hex-5-en-1-ylidene)amino]oxy}sulfonic acid .Physical And Chemical Properties Analysis
This compound is a hydrophilic and sulfur-containing compound . It has a strong acidic property based on its pKa . The molecule contains a total of 46 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 10 Oxygen atoms, and 2 Sulfur atoms .科学的研究の応用
Glucosinolate Accumulation in Mustard Seeds
- Study Context: Research investigated the accumulation of glucosinolates, including gluconapoleiferin, in mustard seeds in response to sulfur application in sulfur-deficient soil.
- Key Findings: this compound was one of the glucosinolates present in mustard seeds, but its amount did not significantly increase with the addition of sulfur, unlike other glucosinolates (Kaur et al., 1990).
Glucosinolate Influence on Virus Infectivity
- Study Context: The study examined the impact of various glucosinolates, including this compound, on the infectivity of turnip mosaic virus.
- Key Findings: this compound, among other glucosinolates, had a significant impact on decreasing the virus's infectivity when combined with the glucosinolate-degrading enzyme myrosinase (Špak et al., 1993).
Variation in Glucosinolates in Brassica Rapa
- Study Context: This study looked at the diversity of glucosinolate content, including this compound, in various varieties of Brassica rapa.
- Key Findings: this compound was identified as one of the aliphatic glucosinolates present in different varieties, contributing to the overall glucosinolate profile of the vegetable (Padilla et al., 2007).
Quantitative Determination in Brassica Napus
- Study Context: Identification and quantification of glucosinolates, including this compound, in Brassica napus were the focus of this study.
- Key Findings: this compound was among the identified glucosinolates in both seeds and edible parts of Brassica napus, contributing to the overall nutritional profile (Kim et al., 2008).
Glucosinolate Profiling in Chinese Cabbage
- Study Context: The study explored glucosinolate contents in Chinese cabbage, including this compound.
- Key Findings: this compound was among the glucosinolates present, indicating its role in the overall glucosinolate profile and potentially impacting the sensory attributes of the vegetable (Chun et al., 2016).
Influence of Water Supply on Glucosinolate Composition
- Study Context: Investigated how water supply and growing season affect glucosinolate concentration, including this compound, in turnip roots.
- Key Findings: this compound was influenced by both water supply and growing season, affecting the overall glucosinolate content and composition in turnip roots (Zhang et al., 2008).
Glucosinolate Accumulation after Fungal Infection
- Study Context: This study measured glucosinolate contents, including this compound, in Brassica rapa after infection by fungal pathogens.
- Key Findings: this compound accumulation was triggered in response to fungal infection, indicating a potential defensive role of this glucosinolate (Abdel-Farid et al., 2010).
将来の方向性
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLQSKFSKZGRO-RELRXRRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941527 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19764-03-5 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
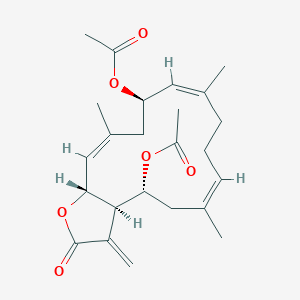
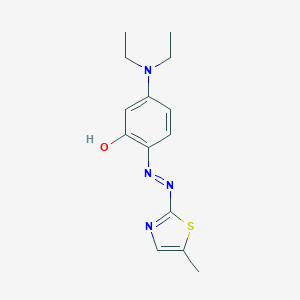

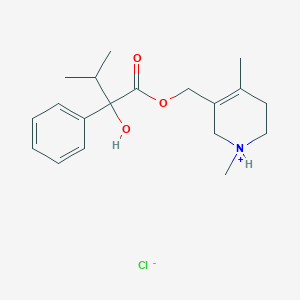



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
